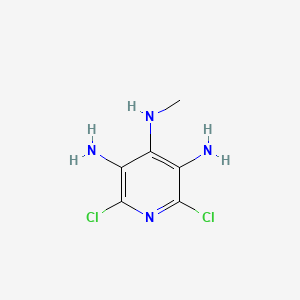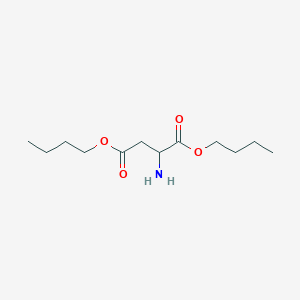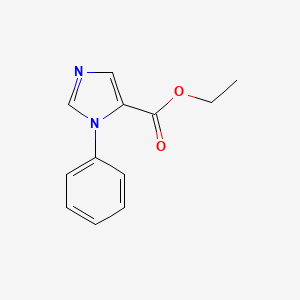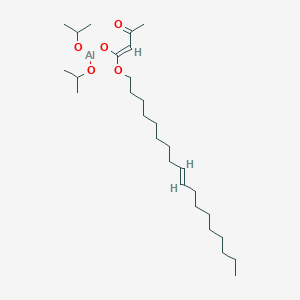
2,6-Dichloro-N4-methylpyridine-3,4,5-triamine
説明
“2,6-Dichloro-N4-methylpyridine-3,4,5-triamine” is a chemical compound with the molecular formula C6H8Cl2N4 and a molecular weight of 207.06 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of similar compounds often involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution . The synthesized pyridine-3-sulfonyl chlorides are converted to pyridine-3-sulfonic acids and -sulfonyl amides .Molecular Structure Analysis
The molecular structure of “this compound” includes two chlorine atoms, one methyl group, and three amine groups attached to a pyridine ring .科学的研究の応用
Chemical Analysis and Environmental Monitoring
Scientometric Analysis in Toxicology : Scientometric reviews, like the one conducted by Zuanazzi et al. (2020), offer insights into global trends in the study of chemical toxicity, including chlorinated compounds similar to 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine. Such analyses help identify research gaps and emerging focuses, potentially guiding future studies on the environmental impact and toxicological profile of novel chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).
Advanced Materials and Chemical Synthesis
Complex Formation and Chemical Properties : Research on complexes, like those studied by Zhu (2005) on [Co(III)(triamine)(diamine)Cl]~2+ systems, highlights the intricate behaviors and potential applications of triamine-containing compounds in materials science and catalysis. These studies delve into the mechanisms and properties of chemical systems that could parallel the reactivity and applications of this compound in synthesizing advanced materials or as intermediates in organic synthesis (Zhu, 2005).
Environmental Fate and Toxicity
Degradation Products and Environmental Impact : Understanding the environmental fate and potential toxicity of chemical degradation products, as reviewed for various compounds by Munro et al. (1999), is crucial for assessing the impact of novel chemicals like this compound. This includes evaluating persistence, bioaccumulation, and the effects on human health and ecosystems, guiding safety assessments and regulatory decisions (Munro et al., 1999).
Pharmacological Research
Triazine Derivatives and Biological Activities : The exploration of triazine derivatives, as reviewed by Verma et al. (2019), underscores the broad spectrum of biological activities these compounds exhibit, including antimicrobial, anticancer, and anti-inflammatory effects. Such reviews can provide a foundation for investigating the biological activities of structurally related compounds like this compound, potentially leading to new therapeutic agents (Verma, Sinha, & Bansal, 2019).
特性
IUPAC Name |
2,6-dichloro-4-N-methylpyridine-3,4,5-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N4/c1-11-4-2(9)5(7)12-6(8)3(4)10/h9-10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWPRGKDZCUGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC(=C1N)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-Methylpiperazino)-5-nitrophenyl]methanol](/img/structure/B3155526.png)

![1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride](/img/structure/B3155533.png)










![N-[(3-chlorophenyl)methyl]-3-iodobenzamide](/img/structure/B3155601.png)